molecular formula C21H14F8N6O2 B610188 Praliciguat CAS No. 1628730-49-3

Praliciguat

Cat. No. B610188
CAS RN: 1628730-49-3
M. Wt: 534.3702
InChI Key: CYSJNTQNMDWAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Praliciguat, also known as IW-1973, is a soluble guanylate cyclase (sGC) stimulator . It has been shown to improve glucose tolerance, insulin sensitivity, and lower triglycerides in a mouse diet-induced obesity model . It has broad tissue distribution and enhances nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling, which has been shown to elicit hemodynamic, anti-inflammatory, and anti-fibrotic effects .


Synthesis Analysis

Praliciguat can be prepared by two different routes: a) Chlorination of isoxazole-3-carboxylic acid (I) with (COCl)2 in the presence of catalytic DMF in toluene .


Molecular Structure Analysis

The molecular formula of Praliciguat is C21H14F8N6O2. It has an average mass of 534.362 Da and a mono-isotopic mass of 534.105042 Da .


Physical And Chemical Properties Analysis

Praliciguat has a density of 1.6±0.1 g/cm3, a boiling point of 588.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 92.4±3.0 kJ/mol and a flash point of 309.7±30.1 °C. Its index of refraction is 1.581, and it has a molar refractivity of 111.2±0.5 cm3 .

Scientific Research Applications

Obesity and Metabolic Dysfunction

Praliciguat has shown promising results in preclinical models for treating obesity and metabolic dysfunction. It acts as a soluble guanylate cyclase (sGC) stimulator, which has been associated with hemodynamic, anti-inflammatory, and antifibrotic effects . In a mouse diet-induced obesity (DIO) model, Praliciguat treatment led to lower levels of fasting plasma insulin, C-peptide, triglycerides, and improved insulin sensitivity . This suggests potential applications in managing obesity-related complications and improving metabolic health.

Insulin Sensitivity and Glucose Tolerance

In clinical-stage research, Praliciguat has improved glucose tolerance and insulin sensitivity in animal models. It has been observed to lower fasting plasma insulin and reduce the homeostatic model assessment for insulin resistance (HOMA-IR), which are crucial markers for insulin sensitivity . These effects could be highly beneficial for the treatment of type 2 diabetes and other insulin-resistant conditions.

Lipid Metabolism

Praliciguat’s impact on lipid metabolism has been studied, showing a decrease in liver and fasting circulating triglycerides . This indicates its potential use in disorders of lipid metabolism such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).

Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical studies. It has been found to attenuate the expression of proinflammatory genes in liver, muscle, and white adipose tissue, which could be beneficial in treating chronic inflammatory diseases .

Cardiovascular Health

Praliciguat may have applications in cardiovascular health due to its hemodynamic effects. It promotes vasodilation and improves blood flow, which can be advantageous in conditions like hypertension and peripheral artery disease .

Energy Utilization

Research has shown that Praliciguat-treated mice exhibited increased energy utilization . This could have implications for conditions characterized by impaired energy metabolism, such as metabolic syndrome and certain mitochondrial disorders.

Mechanism of Action

Target of Action

Praliciguat is a potent and orally active soluble guanylate cyclase (sGC) stimulator . The primary target of Praliciguat is the sGC, an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO) .

Mode of Action

Praliciguat enhances NO signaling by stimulating sGC . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) . This interaction results in the potentiation of the NO-cGMP pathway .

Biochemical Pathways

The activation of sGC by Praliciguat leads to an increase in cGMP production. This, in turn, activates cGMP-dependent protein kinase, modulating physiological mechanisms such as vasodilation, fibrosis, and others . The stimulation of sGC and the subsequent increase in cGMP levels have been shown to elicit hemodynamic, anti-inflammatory, and anti-fibrotic effects .

Pharmacokinetics

Praliciguat is extensively metabolized in rats via hydroxylation, N-dealkylation, glucuronidation, sulfation, and glutathione conjugation . The most abundant metabolites recovered in bile were praliciguat-glucuronide and hydroxy-praliciguat-glucuronide . Nearly 100% of praliciguat was biotransformed to a single O-glucuronide . Most of the praliciguat-derived radioactivity was excreted within 48 hours after oral administration . Mean cumulative recovery of the administered radioactivity in urine and feces over 168 hours was 3.7% and 95.7%, respectively .

Result of Action

Praliciguat has been shown to have beneficial metabolic effects in preclinical models of metabolic dysfunction . In a mouse diet-induced obesity model, praliciguat treatment resulted in lower levels of fasting plasma insulin, C-peptide, triglycerides, and HOMA-IR (homeostatic model assessment for insulin resistance) than controls . It also resulted in increased energy utilization and improved insulin sensitivity .

Action Environment

The action of Praliciguat can be influenced by environmental factors such as diet. In a study where mice were placed on a high-fat diet, praliciguat treatment resulted in lower levels of fasting plasma insulin, C-peptide, triglycerides, and HOMA-IR than in the control group . This suggests that the efficacy of Praliciguat can be influenced by dietary factors.

Future Directions

Praliciguat has shown promise in preclinical and clinical studies for the treatment of conditions like heart failure with preserved ejection fraction (HFpEF) and diabetic nephropathy (DN) . The company intends to pursue out-license of praliciguat for late-stage development .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSJNTQNMDWAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101232
Record name 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1628730-49-3
Record name 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628730-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praliciguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628730493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Praliciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16300
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1S0H458SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.